N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide
Description
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide: is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group, a fluoro-substituted benzene ring, and a sulfonamide functional group
Properties
IUPAC Name |
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-13-6-8-15(9-7-13)25(22,23)21(14-4-2-1-3-5-14)10-11-24-16-12-17(16,19)20/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYPEWFXXYAFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 2-(2,2-difluorocyclopropyl)ethanol: This intermediate can be synthesized by reacting 2,2-difluorocyclopropane with an appropriate alcohol under controlled conditions.
Formation of the sulfonamide: The intermediate 2-(2,2-difluorocyclopropyl)ethanol is then reacted with 4-fluoro-N-phenylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Due to its unique structural features, it is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The difluorocyclopropyl group and the sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-(2,2-difluorocyclopropyl)-L-proline
- 2-(2,2-difluorocyclopropyl)ethanol
- 2,2-difluorocyclopropylmethanol
Uniqueness
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-4-fluoro-N-phenylbenzenesulfonamide stands out due to its combination of a difluorocyclopropyl group and a sulfonamide functional group, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
